1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Description

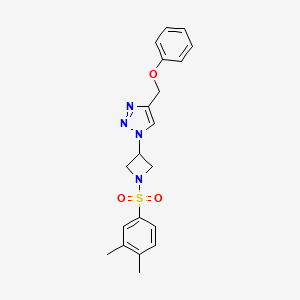

The compound 1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole features a 1,2,3-triazole core linked to a sulfonylated azetidine ring and a phenoxymethyl substituent. Its structure combines a nitrogen-rich azetidine moiety, a sulfonyl group for enhanced electronic effects, and a phenoxymethyl group contributing to lipophilicity. This hybrid architecture positions it as a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

1-[1-(3,4-dimethylphenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-15-8-9-20(10-16(15)2)28(25,26)23-12-18(13-23)24-11-17(21-22-24)14-27-19-6-4-3-5-7-19/h3-11,18H,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHQYXYZYRLFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by case studies and research findings.

Chemical Structure and Properties

Molecular Formula : C₁₈H₁₈N₄O₂S

Molecular Weight : 358.43 g/mol

The compound features a triazole ring and a sulfonyl group linked to an azetidine structure, which may influence its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. The compound has been tested against various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

Studies have shown that the compound exhibits moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against E. coli and S. aureus .

Anti-inflammatory Activity

The anti-inflammatory properties of similar triazole compounds have been documented. For instance, compounds containing the triazole moiety have shown comparable anti-inflammatory activities to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

A case study involving a related triazole derivative demonstrated significant inhibition of inflammatory markers in vitro, suggesting that the compound may possess similar therapeutic potential .

Enzyme Inhibition

The mechanism of action for this compound likely involves enzyme inhibition. Triazoles are known to interact with various enzymes through competitive inhibition mechanisms. Research indicates that this compound can inhibit enzymes involved in key metabolic pathways, which may contribute to its antibacterial and anti-inflammatory effects .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives against clinical isolates of E. coli and found that specific modifications in the triazole structure enhanced potency against resistant strains .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of a related triazole compound in a murine model of inflammation. The results indicated a reduction in edema and inflammatory cytokines, supporting the hypothesis that such compounds could serve as potential therapeutic agents in inflammatory diseases .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.